molecular formula C13H19N3O2 B13213250 Ethyl 2-cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate

Ethyl 2-cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate

Cat. No.: B13213250
M. Wt: 249.31 g/mol
InChI Key: XHJKZTMXWMQLEU-UHFFFAOYSA-N
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Description

Ethyl 2-cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrazine core. This scaffold is characterized by a fused imidazole and pyrazine ring system, with a cyclobutyl substituent at position 2 and an ethyl carboxylate group at position 2. The ethyl ester group enhances solubility and bioavailability, while the cyclobutyl moiety may influence steric and electronic properties, affecting binding affinity in biological targets .

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

ethyl 2-cyclobutyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate

InChI

InChI=1S/C13H19N3O2/c1-2-18-13(17)12-11(9-4-3-5-9)15-10-8-14-6-7-16(10)12/h9,14H,2-8H2,1H3

InChI Key

XHJKZTMXWMQLEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1CCNC2)C3CCC3

Origin of Product

United States

Preparation Methods

Preparation of Key Intermediates: 4,5-Diiodoimidazoles

A critical step involves the regioselective synthesis of 4,5-diiodoimidazole derivatives to circumvent tautomerism and achieve selective functionalization. This is commonly accomplished by diiodination of 2-substituted imidazoles using iodine (I2) and sodium carbonate (Na2CO3) in a dioxane/water solvent system.

Step Reagents & Conditions Outcome
Diiodination I2 / Na2CO3 / dioxane / H2O 2-substituted imidazole → 4,5-diiodoimidazole

This intermediate serves as a versatile platform for subsequent substitution reactions.

Formation of the Fused Imidazo[1,2-a]pyrazine Core

Cyclization to form the fused bicyclic ring system is achieved by condensation of appropriately substituted amino ketones with imidazole derivatives. For example:

  • Treatment of the substituted imidazole intermediate with an α-amino ketone in a solvent such as 1-butanol.
  • Heating at reflux temperature to promote ring closure.
Step Reagents & Conditions Outcome
Cyclization α-Amino ketone, 1-butanol, reflux Formation of fused imidazo[1,2-a]pyrazine core

This step can be combined with alkylation steps to streamline synthesis.

Esterification to Form Ethyl Carboxylate

The carboxylate group at position 3 is introduced or modified by alkylation with triethyloxonium tetrafluoroborate or direct esterification with ethanol under acidic conditions.

Step Reagents & Conditions Outcome
Esterification Triethyloxonium tetrafluoroborate or ethanol with acid, reflux Formation of ethyl 3-carboxylate

This step is often performed after cyclization to yield the final ester-functionalized product.

Final Purification and Salt Formation

The final compound can be purified by standard chromatographic techniques and converted into pharmaceutically acceptable salts if desired, using inorganic or organic acids.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Purpose/Outcome
1 Diiodination I2 / Na2CO3 / dioxane / H2O Regioselective iodination of imidazole
2 Cross-coupling Pd(OAc)2 + PPh3/dppf, Cs2CO3, CuI, 1,4-dioxane, reflux Introduction of cyclobutyl substituent
3 Cyclization α-Amino ketone, 1-butanol, reflux Formation of fused bicyclic imidazo[1,2-a]pyrazine
4 Esterification Triethyloxonium tetrafluoroborate or ethanol + acid, reflux Formation of ethyl 3-carboxylate ester
5 Purification & Salt Formation Chromatography, acid/base treatment Isolation and salt formation

Research Results and Analytical Data

  • Analytical Characterization: The synthesized compound is typically characterized by LC-MS, GC-MS, and NMR spectroscopy to confirm structure and purity. High-performance liquid chromatography (HPLC) is used for purity assessment.

  • Yields: Reported yields for the key steps vary depending on conditions but generally range from 60% to 85% per step, with overall yields optimized by combining steps where possible.

  • Stereochemistry: The compound may exist as stereoisomers due to asymmetric centers; pure stereoisomers can be obtained by chiral resolution or stereoselective synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of Ethyl 2-cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Imidazo[1,2-a]pyrazine Core

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties Reference
Ethyl 2-cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate 2-cyclobutyl, 3-ethyl carboxylate C₁₃H₁₈N₃O₂ 260.31 High lipophilicity due to cyclobutyl group; potential kinase inhibition
7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde 7-methyl, 2-carbaldehyde C₉H₁₁N₃O 177.21 Aldehyde group enables covalent binding; used in Schiff base synthesis
3-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine 3-CF₃ C₇H₈F₃N₃ 191.16 Electron-withdrawing CF₃ group enhances metabolic stability
Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride 2-benzyl carboxylate C₁₄H₁₆Cl₂N₃O₂ 333.21 Improved crystallinity due to hydrochloride salt; used in peptide coupling
Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate 6-Cl, 2-methyl (pyridazine core) C₁₁H₁₂ClN₃O₂ 253.69 Chlorine atom enhances halogen bonding; pyridazine core alters ring electronics

Case Study: Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Dihydrochloride

This analogue (C₉H₁₅Cl₂N₃O₂, MW 268.14) lacks the cyclobutyl group but shares the ethyl carboxylate moiety. Key differences include:

  • Solubility : The dihydrochloride salt form increases water solubility (>50 mg/mL) compared to the free base of the target compound .
  • Applications : Used as a building block in peptide-mimetic drug discovery due to its zwitterionic nature at physiological pH .

Biological Activity

Ethyl 2-cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate (CAS Number 2060043-55-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies.

PropertyValue
Molecular FormulaC13H19N3O2
Molecular Weight249.31 g/mol
StructureStructure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been suggested that compounds in the imidazo[1,2-a]pyrazine class can modulate enzymatic activities and receptor interactions through specific binding mechanisms.

Potential Targets

  • Aurora Kinases : Similar compounds have shown selective inhibition of Aurora kinases (e.g., Aurora-A), which play crucial roles in cell cycle regulation and are often overexpressed in cancer cells .
  • Enzymatic Inhibition : The compound may also exhibit inhibitory effects on various enzymes involved in cancer progression and other diseases.

Biological Activity

Research indicates that this compound may possess significant antiproliferative effects against certain cancer cell lines. For instance:

  • Antiproliferative Activity : Compounds structurally related to imidazo[1,2-a]pyrazines have demonstrated growth inhibition in human tumor cell lines. Specific studies report growth inhibition with GI50 values indicating efficacy in the low micromolar range .

Case Studies and Research Findings

  • Cancer Cell Line Studies : A study evaluating the effects of imidazo[1,2-a]pyrazines on HCT116 human colon carcinoma cells reported significant growth inhibition with IC50 values around 2.30 μM for related compounds . While specific data for this compound is limited, its structural similarity suggests potential for similar activity.
  • Mechanistic Insights : Research into related compounds has revealed that they may function through mechanisms such as apoptosis induction and cell cycle arrest. These findings underscore the importance of further investigating Ethyl 2-cyclobutyl derivatives for their therapeutic applications.
  • In Vivo Studies : Although direct in vivo studies on this compound are scarce, related compounds have shown promising pharmacokinetic profiles and stability in biological systems. This stability is crucial for developing effective therapeutic agents .

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